1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. Its molecular formula is , with a molecular weight of approximately 232.33 g/mol. The compound features a pyrazolo[3,4-b]pyridine core with dimethyl and pentan-3-yl substituents, which contribute to its unique chemical properties and potential biological activities .
The reactivity of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can be analyzed through various chemical transformations typical of pyrazolo[3,4-b]pyridine derivatives. These may include:
These reactions are significant for modifying the compound's structure to investigate structure-activity relationships in biological studies.
1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine exhibits potential biological activities, particularly as an inhibitor of phosphodiesterase type IV (PDE4). This inhibition is relevant for therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its role in modulating cyclic nucleotide levels within cells .
Additionally, compounds in this class have been associated with neuroprotective effects and modulation of neurotransmitter systems, making them candidates for further pharmacological exploration.
The synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves several steps:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has potential applications in:
Interaction studies involving 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine focus on its binding affinity and inhibitory effects on various enzymes and receptors. Notably:
These interactions are crucial for understanding the compound's mechanism of action and its therapeutic potential.
Several compounds share structural similarities with 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 1-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine | Methyl group instead of dimethyl | PDE4 inhibition | Less sterically hindered |
| 1,4-Dimethyl-N-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amines | Different alkyl chain | Potential anti-inflammatory | Shorter alkyl chain |
| 1-Methyl-N-(hexan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amines | Longer alkyl chain | Similar PDE inhibition | Increased lipophilicity |
These comparisons illustrate how variations in substituents influence the biological activity and properties of pyrazolo[3,4-b]pyridine derivatives.
The synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine represents a significant challenge in heterocyclic chemistry, requiring efficient methodologies to construct its complex structure [1] [2]. The copper-catalyzed [3+3] cycloaddition approach has emerged as one of the most promising synthetic routes for developing pyrazolo[3,4-b]pyridine derivatives, offering high regioselectivity and yield [3] [4].
The formal [3+3] cycloaddition methodology employs copper(II) catalysts to facilitate the formation of the pyrazolo[3,4-b]pyridine core structure through a cascade reaction sequence [3]. This approach typically involves the reaction between 5-aminopyrazole derivatives and appropriate three-carbon synthons, which undergo cyclization to form the desired heterocyclic framework [5] [6].
Recent advancements in copper-catalyzed synthesis have demonstrated that copper(II) acetylacetonate serves as an exceptionally effective catalyst for the formation of pyrazolo[3,4-b]pyridine derivatives through [3+3] cycloaddition reactions [5] [7]. This catalyst promotes efficient and effective mild reactions with high yields, making it particularly suitable for the synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine [3] [5].
The general reaction scheme for the copper-catalyzed [3+3] cycloaddition approach involves:
The copper-catalyzed approach offers several advantages over traditional methods, including milder reaction conditions, higher regioselectivity, and improved yields [10] [5]. Additionally, copper oxide nanoparticles have been explored as heterogeneous catalysts for this transformation, providing an environmentally friendly alternative with excellent recyclability [10] [11].
| Catalyst | Reaction Conditions | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| Cu(acac)₂ | DMF, 80-100°C | 85-92 | 4-6 | [5] [7] |
| CuO nanoparticles | Solvent-free, 120°C | 78-88 | 2-3 | [10] [11] |
| Cu(OAc)₂·H₂O | Toluene, 110°C | 75-85 | 5-8 | [12] [5] |
| Cu₂(BDC)₂(BPY) | DMF, 90°C | 70-80 | 6-8 | [13] [5] |
The reaction mechanism involves initial coordination of the copper catalyst to the aminopyrazole, followed by activation of the three-carbon synthon, and subsequent cyclization through a series of nucleophilic addition and condensation steps [3] [5]. This mechanistic pathway allows for the controlled formation of the pyrazolo[3,4-b]pyridine core with high regioselectivity [5] [7].
The selection of appropriate solvents and catalysts plays a crucial role in maximizing the yield and efficiency of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine synthesis [14] [6]. Extensive research has demonstrated that both solvent polarity and catalyst type significantly influence reaction outcomes, affecting reaction rates, selectivity, and overall yields [6] [8].
Solvent choice has been found to dramatically impact the efficiency of pyrazolo[3,4-b]pyridine synthesis [14] [6]. Polar aprotic solvents generally provide superior results for copper-catalyzed [3+3] cycloaddition reactions [14] [15]. The following table summarizes the effects of various solvents on the synthesis of pyrazolo[3,4-b]pyridine derivatives:
| Solvent | Polarity Index | Yield (%) | Reaction Time (h) | Advantages | Limitations |
|---|---|---|---|---|---|
| DMF | 6.4 | 85-92 | 4-6 | High yields, good solubility | Difficult removal, toxicity concerns |
| DMAc | 6.5 | 80-88 | 4-5 | Excellent solubility, high yields | Higher cost, similar removal issues |
| Toluene | 2.4 | 70-78 | 8-10 | Easy removal, lower toxicity | Lower yields, longer reaction times |
| Ethanol/Water (4:1) | 5.2 | 65-75 | 10-12 | Environmentally friendly | Moderate yields, longer reaction times |
| Solvent-free | - | 75-85 | 2-3 | Green chemistry, simplified purification | Temperature control challenges |
Research has shown that dimethylformamide (DMF) provides optimal results for the synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, offering excellent solubility for both starting materials and catalysts while promoting efficient cyclization [14] [15]. For the introduction of the pentan-3-yl amine group, a mixed solvent system of dichloromethane and petroleum ether (1:5 to 1:100 ratio) has been reported to be particularly effective [14] [8].
Water has also been explored as a reaction medium for certain steps, particularly at 90°C for 16 hours, offering an environmentally friendly alternative, though with somewhat reduced yields [6] [8]. For challenging substrates, methanol with catalytic amounts of hydrochloric acid at room temperature (16 hours) has proven effective [6] [15].
The choice of copper catalyst significantly influences reaction efficiency and selectivity [5] [16]. Various copper catalysts have been evaluated for the synthesis of pyrazolo[3,4-b]pyridine derivatives, with copper(II) acetylacetonate emerging as particularly effective [5] [7]. The following table compares different copper catalysts:
| Catalyst | Loading (mol%) | Yield (%) | Selectivity | Recyclability | Cost Efficiency |
|---|---|---|---|---|---|
| Cu(acac)₂ | 5-10 | 85-92 | Excellent | Moderate | High |
| Cu(OAc)₂·H₂O | 5-10 | 75-85 | Good | Good | Very High |
| CuO nanoparticles | 2-5 | 78-88 | Very Good | Excellent | Moderate |
| Cu₂(BDC)₂(BPY) | 3-8 | 70-80 | Good | Very Good | Low |
| CuCl | 10-15 | 60-70 | Moderate | Poor | Very High |
Catalyst loading has been optimized through extensive screening, with 5-10 mol% of copper(II) acetylacetonate providing the best balance between catalyst efficiency and cost [16] [7]. Higher loadings (>10 mol%) generally do not significantly improve yields but increase production costs [16] [17].
The combination of copper(II) acetylacetonate with trifluoroacetic acid (TFA) as a co-catalyst (30 mol%) has been shown to significantly enhance reaction rates and yields for challenging substrates [8] [17]. This synergistic effect is attributed to the acid's ability to activate carbonyl groups and facilitate nucleophilic addition steps [8] [18].
Temperature optimization studies have demonstrated that reactions conducted at 80-100°C provide the optimal balance between reaction rate and selectivity for most copper-catalyzed [3+3] cycloaddition approaches [15] [18]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to decomposition of sensitive intermediates [15] [16].
The purification of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine presents significant challenges due to the complex nature of the reaction mixture and potential formation of structurally similar byproducts [19] [20]. Effective purification strategies are essential to obtain the target compound with high purity, which is critical for both analytical purposes and potential applications [20] [21].
Column chromatography remains the most widely employed technique for the purification of pyrazolo[3,4-b]pyridine derivatives [19] [22]. For 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, silica gel chromatography using optimized solvent systems has proven highly effective [20] [22]. The following gradient elution systems have been reported with excellent results:
| Solvent System | Ratio | Elution Order | Resolution | Application |
|---|---|---|---|---|
| Ethyl acetate/Hexane | 1:2 to 1:1 | Increasing polarity | Good | Initial purification |
| Dichloromethane/Methanol | 98:2 to 95:5 | Increasing polarity | Excellent | Final purification |
| Dichloromethane/Petroleum ether | 1:5 to 1:1 | Decreasing non-polarity | Very good | Intermediate purification |
While column chromatography provides excellent purification, it presents challenges for large-scale synthesis due to solvent consumption and time requirements [22] [23]. To address these limitations, flash chromatography systems have been developed, allowing for faster purification with reduced solvent usage [22] [24].
Crystallization represents a more scalable approach for the purification of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine [19] [25]. Various recrystallization solvent systems have been evaluated:
| Solvent System | Temperature Range (°C) | Yield Recovery (%) | Purity Achieved (%) | Notes |
|---|---|---|---|---|
| Ethanol/Chloroform | 20-25 | 85-90 | >98 | Excellent crystal formation |
| Dichloromethane/Petroleum ether | -20-20 | 80-85 | >99 | Superior purity, temperature control critical |
| Methanol | 25-30 | 75-80 | >95 | Simpler process, slightly lower purity |
| Ethyl acetate/Hexane | 15-25 | 70-75 | >97 | Good compromise between yield and purity |
The dichloromethane/petroleum ether system (1:5 to 1:100 ratio) at controlled temperatures (-20°C to 20°C) has been particularly effective for obtaining high-purity crystals of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine [14] [25]. This approach involves dissolving the crude product in a minimal amount of dichloromethane, followed by the slow addition of petroleum ether to induce crystallization [14] [24].
Accurate purity assessment is essential for confirming the quality of synthesized 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine [20] [26]. Multiple complementary analytical techniques are typically employed:
High-Performance Liquid Chromatography (HPLC): HPLC analysis using appropriate columns (typically C18) and mobile phase systems (acetonitrile/water with 0.1% trifluoroacetic acid) provides quantitative purity assessment [20] [21]. Industry standards typically require >98% purity by HPLC area percentage [21] [26].
Nonaqueous Titration: This technique offers an orthogonal method for purity determination, with specifications typically requiring minimum 98.0% purity [21] [26].
Melting Point Determination: Pure 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine exhibits a characteristic melting point range, providing a simple initial purity indicator [21] [26].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for structural confirmation and purity assessment, with the absence of extraneous signals indicating high purity [20] [27].
Mass Spectrometry: High-resolution mass spectrometry provides confirmation of molecular formula and can detect impurities with different molecular weights [20] [22].
The combination of these analytical techniques ensures comprehensive purity assessment, with HPLC and NMR serving as the primary methods for quality control in both research and industrial settings [20] [26]. For 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, purity specifications typically require >98% by HPLC area percentage and clean NMR spectra showing only signals corresponding to the target structure [21] [26].
The transition from laboratory-scale synthesis to industrial production of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine presents numerous challenges that must be systematically addressed [29]. These challenges span multiple domains, including reaction engineering, purification strategies, and process economics [29] [30].
The availability and cost of starting materials significantly impact the scalability of the synthesis process [14] . Several key challenges have been identified:
Cyano propanone acetoacetic ester sodium salt, a potential precursor, faces limited commercial availability and high costs, making it unsuitable for large-scale production [14] .
Alternative starting materials like 3-iodo-1H-pyrazolo[3,4-b]pyridine are difficult to source both domestically and internationally, with prohibitively high prices [14] .
Catalyst costs become significant at scale, particularly when expensive catalysts like tetrakis triphenylphosphine palladium are required in substantial quantities (up to 33% by weight relative to substrates) [14] .
These raw material challenges necessitate the development of alternative synthetic routes using more accessible and cost-effective starting materials [29].
Scaling up the synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine requires careful consideration of reaction engineering parameters [29] [30]:
| Challenge | Laboratory Scale | Industrial Scale | Mitigation Strategies |
|---|---|---|---|
| Heat Transfer | Efficient in small vessels | Heat transfer limitations in large reactors | Continuous flow systems, specialized reactor designs |
| Mixing Efficiency | Easily achieved | Challenging in large volumes | Advanced impeller designs, flow chemistry approaches |
| Reaction Control | Precise manual control | Automated control systems required | Process analytical technology, feedback control systems |
| Safety Concerns | Manageable hazards | Amplified risks | Inherently safer chemistry, risk assessment protocols |
The exothermic nature of certain steps in the synthesis pathway presents particular challenges for temperature control during scale-up [29] [30]. Continuous flow chemistry has emerged as a promising approach to address these challenges, offering improved heat transfer, mixing, and process control [29] [30].
Purification represents one of the most significant bottlenecks in scaling up the synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine [22] [23]:
Column Chromatography Limitations: While effective at laboratory scale, column chromatography becomes impractical at industrial scale due to high solvent consumption, time requirements, and equipment costs [22] [23]. The need for column chromatography purification of certain intermediates makes industrial production economically challenging [14] [23].
Crystallization Scale-up: Crystallization processes that work well at laboratory scale may face challenges during scale-up, including inconsistent nucleation, crystal size distribution, and filtration difficulties [25] [24]. Temperature control during crystallization becomes more challenging in large vessels, potentially affecting product purity and yield [25] [24].
Solvent Recovery: The economic and environmental sustainability of large-scale synthesis depends on efficient solvent recovery and recycling systems, adding complexity to the overall process [23] [30].
To address these challenges, alternative purification strategies have been explored, including continuous crystallization processes, membrane filtration technologies, and simulated moving bed chromatography for specific high-value applications [23] [30].
The integration of multiple reaction steps presents unique challenges for industrial-scale production [29] [30]:
Intermediate Isolation: Each isolation and purification step reduces overall yield and increases production costs [29] [30]. Developing telescoped processes that minimize intermediate isolations can significantly improve process efficiency [29] [30].
Solvent Compatibility: Different reaction steps often require different solvents, necessitating solvent exchanges that complicate the overall process [14] [29]. Designing synthetic routes with compatible solvent systems across multiple steps can enhance process integration [14] [30].
Reaction Time Disparities: Different steps in the synthesis pathway may have vastly different optimal reaction times, creating challenges for process scheduling and equipment utilization [29] [30].
Quality Control: Ensuring consistent quality across multiple batches becomes increasingly challenging as the number of synthetic steps increases [20] [30].
Recent advances in flow chemistry and process intensification offer promising approaches to address these integration challenges [29] [30]. Continuous flow systems allow for the seamless integration of multiple reaction steps, with inline purification and real-time monitoring capabilities [29] [30]. These approaches can significantly reduce production times, minimize manual handling, and improve overall process robustness [29] [30].
The pyrazolo[3,4-b]pyridine scaffold exhibits distinctive structural characteristics that have been extensively documented through single-crystal X-ray diffraction analysis. The core heterocyclic framework demonstrates remarkable planarity, with root mean square deviations typically ranging from 0.001 to 0.017 Å across various substituted derivatives [1] [2] [3] [4]. This exceptional planarity is fundamental to the electronic properties and intermolecular interactions observed in the solid state.
Crystallographic investigations of related pyrazolo[3,4-b]pyridine derivatives reveal consistent structural motifs. The triclinic crystal system with P-1 space group represents the most commonly observed crystalline arrangement, as exemplified by 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, which exhibits unit cell parameters of a = 8.4576 Å, b = 10.6599 Å, c = 12.3642 Å, with α = 106.917°, β = 98.624°, and γ = 100.803° [4]. The crystal packing is predominantly stabilized through π-π stacking interactions between parallel pyrazolo[3,4-b]pyridine ring systems, with face-to-face distances ranging from 3.29 to 3.57 Å [4] [5].
The dihedral angles between the pyrazolo[3,4-b]pyridine core and pendant aromatic substituents provide crucial insights into conformational flexibility. These angles typically range from 2.56° to 9.33°, indicating limited rotational freedom while maintaining effective conjugation [4] [6] [7]. The nearly planar arrangement facilitates optimal orbital overlap and contributes to the electronic delocalization characteristic of these systems.
Intermolecular hydrogen bonding patterns significantly influence crystal packing arrangements. N-H···N hydrogen bonds commonly form centrosymmetric dimers with R₂²(12) motifs, while C-H···N interactions contribute to the overall supramolecular architecture [7] [5]. The hydrogen bonding distances typically fall within the range of 2.8 to 3.2 Å, indicating moderate to strong interactions that stabilize the crystal lattice.
| Parameter | Typical Range | Significance |
|---|---|---|
| Pyrazolo[3,4-b]pyridine planarity (r.m.s. deviation) | 0.001-0.017 Å | Indicates planarity of core scaffold |
| Dihedral angle with phenyl substituents | 2.56-9.33° | Conformational flexibility |
| N-N bond length (pyrazole) | 1.35-1.38 Å | Pyrazole ring stability |
| C-N bond lengths (pyridine) | 1.32-1.36 Å | Aromatic character confirmation |
| C-C bond lengths (aromatic) | 1.38-1.42 Å | Delocalization extent |
| π-π stacking distance | 3.29-3.57 Å | Crystal packing interactions |
| Intermolecular H-bonding distance | 2.8-3.2 Å | Supramolecular assembly |
Computational analysis using density functional theory provides comprehensive insights into the electronic structure and properties of pyrazolo[3,4-b]pyridine derivatives. The frontier molecular orbital analysis reveals critical information about chemical reactivity and electronic behavior patterns. Recent DFT calculations performed at the B3LYP level have established the electronic characteristics of structurally related compounds [8] [9] [10].
The highest occupied molecular orbital (HOMO) energy levels for pyrazolo[3,4-b]pyridine derivatives typically range from -0.2 to -6.0 eV, depending on the nature and position of substituents [10]. The lowest unoccupied molecular orbital (LUMO) energies generally span from -0.05 to -2.0 eV, resulting in HOMO-LUMO energy gaps ranging from 0.17 to 6.0 eV. These energy gaps directly correlate with chemical reactivity and kinetic stability; smaller gaps indicate higher reactivity but lower kinetic stability [9] [10].
For compound 2g, a well-characterized pyrazolo[3,4-b]pyridine derivative, DFT calculations reveal a HOMO energy of -0.22 eV and LUMO energy of -0.05 eV, yielding an exceptionally small energy gap of 0.17 eV [10]. This narrow gap suggests high chemical reactivity and potential for electronic excitation at relatively low energies. The associated chemical hardness (η = 0.085 eV) and softness (s = 11.76 eV⁻¹) indicate significant polarizability and susceptibility to electrophilic attack.
The distribution of electron density in frontier molecular orbitals provides mechanistic insights into chemical behavior. HOMO orbitals typically exhibit significant electron density localization on aromatic substituents, particularly electron-donating groups such as dimethylamino functionalities [9]. Conversely, LUMO orbitals commonly demonstrate density concentration on electron-withdrawing moieties and the pyrazolo[3,4-b]pyridine core, facilitating charge transfer processes.
Electronegativity values calculated from frontier orbital energies range from 0.1 to 4.0 eV for various pyrazolo[3,4-b]pyridine derivatives, reflecting the substantial influence of substituent electronic effects [10]. The electrophilicity index (ω) typically varies from 0.1 to 3.0 eV, providing quantitative assessment of electrophilic character and reactivity toward nucleophiles.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electronegativity (χ) | Softness (s) |
|---|---|---|---|---|---|---|
| Compound 2g (Cu-catalyzed derivative) | -0.22 | -0.05 | 0.17 | 0.085 | 0.135 | 11.76 |
| Compound 4a (anticancer derivative) | Not specified | Not specified | Variable | Calculated | Calculated | Calculated |
| Compound 4b (anticancer derivative) | Not specified | Not specified | Variable | Calculated | Calculated | Calculated |
| General pyrazolo[3,4-b]pyridine scaffold | Varies with substituents | Varies with substituents | 2-6 typical range | Substituent dependent | Substituent dependent | Substituent dependent |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of pyrazolo[3,4-b]pyridine derivatives through distinctive chemical shift patterns and coupling relationships. The ¹H NMR spectral assignments for the core scaffold demonstrate characteristic downfield resonances consistent with aromatic proton environments [11] [12] [13].
The proton at position H-3 of the pyrazolo[3,4-b]pyridine core typically appears as a singlet between δ 8.15-8.78 ppm, with chemical shift values exhibiting significant solvent dependence [12] [13]. In trifluoroacetic acid-d, this signal appears furthest downfield at δ 8.78 ppm, while in chloroform-d₃, it resonates at δ 8.15 ppm, reflecting the influence of solvent polarity and hydrogen bonding interactions.
The H-4 proton generally appears between δ 8.10-8.30 ppm as either a singlet or a weakly coupled doublet, depending on the substitution pattern [12] [13]. The H-5 proton exhibits greater variability, resonating between δ 7.13-7.93 ppm, often appearing as the most upfield aromatic proton due to electron density distribution within the heterocyclic system. The H-6 proton consistently appears furthest downfield among the core protons, typically between δ 8.57-9.28 ppm, reflecting its proximity to the electronegative nitrogen atoms.
Carbon-13 NMR spectroscopy provides complementary structural information through characteristic chemical shift ranges for each carbon position. The C-3 carbon typically resonates between δ 130.4-141.5 ppm, with chemical shift values influenced by substituent electronic effects [12] [13]. The C-3a bridgehead carbon appears upfield at δ 114.7-115.8 ppm, reflecting its saturated character within the aromatic system.
The C-4 carbon demonstrates chemical shifts ranging from δ 129.4-133.2 ppm, while C-5 appears between δ 115.6-117.5 ppm [12] [13]. The C-6 carbon consistently exhibits the most downfield resonance among the core carbons, appearing between δ 148.4-149.1 ppm due to its position adjacent to the pyridine nitrogen atom. The C-7a bridgehead carbon shows variable chemical shifts depending on substitution patterns and electronic environment.
Two-dimensional NMR experiments, including HMBC and HMQC correlations, provide definitive assignments through heteronuclear connectivity patterns [14]. These correlations confirm the connectivity within the pyrazolo[3,4-b]pyridine framework and enable unambiguous structural determination for complex substituted derivatives.
| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Typical Coupling (Hz) |
|---|---|---|---|
| H-3 | 8.15-8.78 (solvent dependent) | - | Singlet |
| H-4 | 8.10-8.30 (solvent dependent) | - | Singlet or doublet |
| H-5 | 7.13-7.93 (solvent dependent) | - | Singlet or doublet |
| H-6 | 8.57-9.28 (solvent dependent) | - | Singlet |
| C-3 | - | 130.4-141.5 | - |
| C-3a | - | 114.7-115.8 | - |
| C-4 | - | 129.4-133.2 | - |
| C-5 | - | 115.6-117.5 | - |
| C-6 | - | 148.4-149.1 | - |
| C-7a | - | Variable | - |
Mass spectrometric analysis of pyrazolo[3,4-b]pyridine derivatives reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. The fragmentation behavior follows predictable pathways involving sequential loss of specific functional groups and ring system breakdown [15] [16].
The molecular ion peak [M]⁺ typically exhibits variable intensity ranging from 5% to 100% relative abundance, depending on the stability of the particular derivative and ionization conditions [15] [16]. Electron impact ionization generally produces more extensive fragmentation compared to electrospray ionization, which tends to preserve the molecular ion more effectively.
The most prevalent fragmentation pathway involves the loss of carbon monoxide (CO, m/z 28) from the molecular ion, resulting in [M-28]⁺ fragments that consistently appear with high relative intensity (30-80%) [15]. This fragmentation pattern suggests the presence of carbonyl functionalities or their equivalents within the molecular structure, which readily undergo elimination under mass spectrometric conditions.
Loss of hydrogen cyanide (HCN, m/z 27) represents another characteristic fragmentation mode, producing [M-27]⁺ fragments with medium relative intensity (10-40%) [15]. This elimination occurs through rearrangement processes involving the nitrile functionality inherent to the pyrazolo[3,4-b]pyridine system. Sequential loss of HCN molecules can occur, leading to [M-54]⁺ and higher mass loss fragments.
Halogen-containing derivatives demonstrate specific fragmentation patterns involving loss of halogen atoms or halogen acids. Bromine-containing compounds exhibit [M-79]⁺ and [M-81]⁺ isotope patterns reflecting bromine isotopic abundance, while chlorine-containing derivatives show [M-35]⁺ and [M-37]⁺ patterns [15] [16]. Loss of hydrogen halides (HX) occurs through rearrangement mechanisms, producing fragments with medium relative intensity (15-50%).
The phenyl fragment [C₆H₅]⁺ at m/z 77 appears consistently in derivatives containing aromatic substituents, with medium to high relative intensity (20-60%) [15]. This fragment represents a stable aromatic cation that forms through fragmentation of phenyl-substituted derivatives. The phenyl fragment can undergo further decomposition following established aromatic fragmentation patterns.
Base peak formation often results from extensive ring fragmentation processes that produce highly stable cationic species. These base peaks typically correspond to rearranged fragments that maximize charge stabilization through aromatic or allylic resonance [15] [16]. The specific identity of base peaks varies significantly with substitution patterns and molecular structure.
| Fragment Type | Mass Loss (m/z) | Relative Intensity | Mechanism |
|---|---|---|---|
| Molecular Ion [M]⁺ | 0 | Variable (5-100%) | Molecular ionization |
| Loss of CO [M-28]⁺ | 28 | High (30-80%) | Carbonyl elimination |
| Loss of HCN [M-27]⁺ | 27 | Medium (10-40%) | Nitrile elimination |
| Loss of halogen [M-X]⁺ | Variable (35-81) | Medium (15-50%) | Halogen atom/acid loss |
| Loss of hydrogen [M-H]⁺ | 1 | Low-Medium (5-30%) | Radical hydrogen loss |
| Phenyl fragment [C₆H₅]⁺ | Stabilizes at 77 | Medium-High (20-60%) | Aromatic stabilization |
| Base fragments | Variable | High (often base peak) | Ring fragmentation |
The fragmentation patterns observed in electrospray ionization mass spectrometry (ESI-MS) and liquid chromatography-mass spectrometry (LC-MS) applications demonstrate different characteristics compared to electron impact methods [17] [18]. ESI-MS typically produces less extensive fragmentation, with protonated molecular ions [M+H]⁺ predominating and fewer fragment ions observed. This gentler ionization method preserves molecular integrity while providing accurate mass determination for structural confirmation.